Methyl 4-methoxy-2-oxopent-3-enoate
Description
Methyl 4-methoxy-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O4. It is a derivative of pentenoic acid and features a methoxy group and an oxo group on its pentenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (E)-4-methoxy-2-oxopent-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(10-2)4-6(8)7(9)11-3/h4H,1-3H3/b5-4+ |
InChI Key |
XZHFIYDULUGXRS-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C(=O)OC)/OC |
Canonical SMILES |
CC(=CC(=O)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pentenoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which methyl 4-methoxy-2-oxopent-3-enoate exerts its effects involves interactions with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-oxopent-2-enoate
- Methyl 2-oxo-4-pentenoate
- Ethyl 4-methoxy-2-oxopent-3-enoate
Uniqueness
Methyl 4-methoxy-2-oxopent-3-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
Methyl 4-methoxy-2-oxopent-3-enoate, with the CAS number 85258-70-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.
This compound is characterized by its unique structure, which includes a methoxy group and an enone functional group. These features contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives with potentially varied biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in various physiological processes.
Enzyme Interaction
Research indicates that compounds similar to this compound have been investigated for their roles in enzyme-catalyzed reactions. For instance, it may interact with metabolic enzymes, affecting pathways related to drug metabolism and detoxification.
Antimicrobial and Anticancer Properties
This compound has been studied for its potential antimicrobial and anticancer properties. Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, similar to other compounds with structural similarities .
| Activity | Cell Line/Model | Effect |
|---|---|---|
| Anticancer | SK-MEL-2 | IC50 = 39 nM |
| Antimicrobial | Various bacterial strains | Inhibition observed |
Case Studies
-
Cytotoxicity in Cancer Research
A study examining the cytotoxic effects of this compound demonstrated significant activity against melanoma cell lines (IC50 = 39 nM). This suggests potential for development as an anticancer agent . -
Enzyme Inhibition Studies
Investigations into the compound's role as an enzyme inhibitor revealed that it could affect metabolic pathways relevant to drug metabolism. This is particularly important for understanding how such compounds can be utilized in therapeutic contexts.
Applications in Research
This compound serves multiple roles in scientific research:
1. Organic Synthesis
- Used as an intermediate in synthesizing more complex organic molecules.
2. Biological Studies
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
3. Drug Development
- Explored for its potential use in developing ester-containing pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
